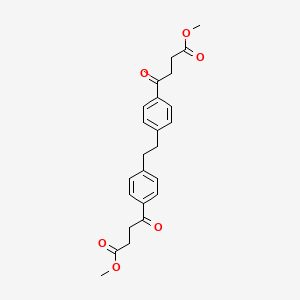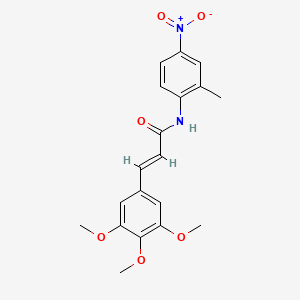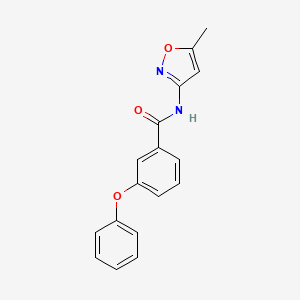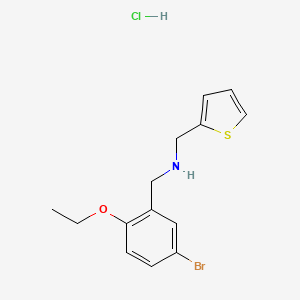
dimethyl 4,4'-(1,2-ethanediyldi-4,1-phenylene)bis(4-oxobutanoate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 4,4'-(1,2-ethanediyldi-4,1-phenylene)bis(4-oxobutanoate), also known as DPEP, is a chemical compound used in scientific research. It belongs to the class of bis(acylaryl) derivatives and has been found to have various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of dimethyl 4,4'-(1,2-ethanediyldi-4,1-phenylene)bis(4-oxobutanoate) involves the inhibition of HDACs, leading to the accumulation of acetylated histones and alterations in gene expression. This results in the induction of apoptosis in cancer cells and the suppression of tumor growth.
Biochemical and Physiological Effects:
dimethyl 4,4'-(1,2-ethanediyldi-4,1-phenylene)bis(4-oxobutanoate) has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and suppress tumor growth. dimethyl 4,4'-(1,2-ethanediyldi-4,1-phenylene)bis(4-oxobutanoate) has also been found to have anti-inflammatory and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using dimethyl 4,4'-(1,2-ethanediyldi-4,1-phenylene)bis(4-oxobutanoate) in lab experiments is its specificity for HDAC inhibition. It has been found to have a higher selectivity for HDACs compared to other HDAC inhibitors. However, one limitation is the low solubility of dimethyl 4,4'-(1,2-ethanediyldi-4,1-phenylene)bis(4-oxobutanoate) in water, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
For research on dimethyl 4,4'-(1,2-ethanediyldi-4,1-phenylene)bis(4-oxobutanoate) include its potential as a cancer therapy, the development of more potent and selective HDAC inhibitors, and the investigation of its anti-inflammatory and neuroprotective effects.
Synthesemethoden
The synthesis of dimethyl 4,4'-(1,2-ethanediyldi-4,1-phenylene)bis(4-oxobutanoate) involves the reaction of 4,4'-dichlorodiphenylmethane with 4-oxobutanoic acid in the presence of a base catalyst. The resulting intermediate is then treated with dimethyl sulfate to yield dimethyl 4,4'-(1,2-ethanediyldi-4,1-phenylene)bis(4-oxobutanoate). The purity of the final product can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
Dimethyl 4,4'-(1,2-ethanediyldi-4,1-phenylene)bis(4-oxobutanoate) has been used in various scientific research applications, including drug discovery, chemical biology, and medicinal chemistry. It has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDAC inhibitors such as dimethyl 4,4'-(1,2-ethanediyldi-4,1-phenylene)bis(4-oxobutanoate) have been shown to have anticancer activity and are being investigated as potential cancer therapies.
Eigenschaften
IUPAC Name |
methyl 4-[4-[2-[4-(4-methoxy-4-oxobutanoyl)phenyl]ethyl]phenyl]-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26O6/c1-29-23(27)15-13-21(25)19-9-5-17(6-10-19)3-4-18-7-11-20(12-8-18)22(26)14-16-24(28)30-2/h5-12H,3-4,13-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNLGYFOYLIACGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(=O)C1=CC=C(C=C1)CCC2=CC=C(C=C2)C(=O)CCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-isopropyl-10-methyl-3-phenylpyrazino[1,2-a]indole](/img/structure/B5356331.png)
![3-(3,4-difluorophenyl)-5-(5-ethyl-2-methylpyrimidin-4-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5356345.png)

![7-[(6-chloroimidazo[1,2-a]pyridin-2-yl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5356355.png)
![2-[(1-ethyl-1H-pyrazol-4-yl)methylene]-7-methyl-N-(2-methylphenyl)-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B5356366.png)
![4-[3-(4-bromophenyl)-1-phenyl-2-propen-1-ylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5356371.png)

![4-[(methylamino)sulfonyl]-N-phenylbenzamide](/img/structure/B5356382.png)
![N-cyclopentyl-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B5356383.png)
![(2R*,3S*,6R*)-3-(2-methoxyphenyl)-5-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5356391.png)
![5-(4-butoxybenzylidene)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5356397.png)

![7-acetyl-6-(2-nitrophenyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5356414.png)
![N-(3-acetylphenyl)-4-{[3-(4-methylphenyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5356417.png)
